molecular formula C6H14N2O2 B7807965 methyl N-(3-aminopropyl)-N-methylcarbamate

methyl N-(3-aminopropyl)-N-methylcarbamate

Cat. No.: B7807965
M. Wt: 146.19 g/mol
InChI Key: HJAOATOMSQGQPD-UHFFFAOYSA-N
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Description

Methyl N-(3-aminopropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C7H19N3 . It is a derivative of 1,3-propanediamine and is known for its applications in various scientific and industrial fields. This compound is characterized by its amine groups and carbamate functional group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as N-oxide compounds.

    • Reduction: Reduction reactions can convert the compound into simpler amines.

    Common Reagents and Conditions:

    • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    • Substitution: Nucleophiles like alkyl halides or amines are used in substitution reactions.

    Major Products Formed:

    • Oxidation: Formation of N-oxide derivatives.

    • Reduction: Production of simpler amine compounds.

    • Substitution: Various alkylated or aminated derivatives.

    Comparison with Similar Compounds

    • N-(3-Aminopropyl)methacrylamide hydrochloride: This compound is structurally similar but contains a methacrylamide group instead of a carbamate group.

    • 3-(Methylamino)propylamine: Another related compound with a simpler structure and different functional groups.

    Properties

    IUPAC Name

    methyl N-(3-aminopropyl)-N-methylcarbamate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H14N2O2/c1-8(5-3-4-7)6(9)10-2/h3-5,7H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJAOATOMSQGQPD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(CCCN)C(=O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H14N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    146.19 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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